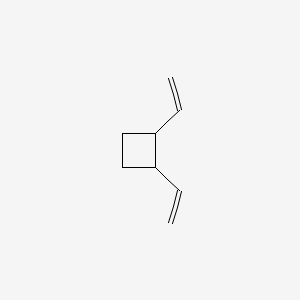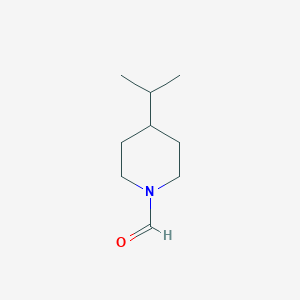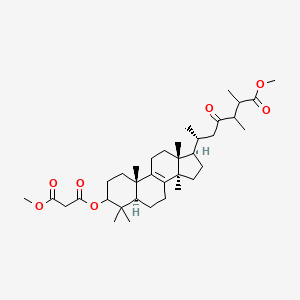
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester is a complex organic compound with a unique structure. It belongs to the class of lanostane triterpenoids, which are known for their diverse biological activities. This compound is characterized by its lanostane skeleton, which is a tetracyclic triterpene structure, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Lanostane Skeleton: This is achieved through cyclization reactions that form the tetracyclic structure.
Functional Group Modifications: Introduction of the methoxy, dioxopropoxy, and oxo groups is done through specific reactions such as esterification, oxidation, and substitution.
Methyl Ester Formation: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency, purification techniques like chromatography to isolate the desired product, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where its biological activities may be beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Lanost-8-en-26-oic acid, 3-(3-methoxy-1,3-dioxopropoxy)-24-methyl-23-oxo-, methyl ester can be compared with other lanostane triterpenoids, such as:
Lanosterol: A precursor to steroids, with a simpler structure lacking the additional functional groups.
Betulinic Acid: Known for its anticancer properties, with a different set of functional groups.
Ganoderic Acids: Found in Ganoderma mushrooms, with diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages in certain applications over other similar compounds.
Properties
CAS No. |
55516-72-8 |
|---|---|
Molecular Formula |
C36H56O7 |
Molecular Weight |
600.8 g/mol |
IUPAC Name |
3-O-[(5R,10S,13R,14R,17R)-17-[(2R)-7-methoxy-5,6-dimethyl-4,7-dioxoheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-methyl propanedioate |
InChI |
InChI=1S/C36H56O7/c1-21(19-27(37)22(2)23(3)32(40)42-10)24-13-17-36(8)26-11-12-28-33(4,5)29(43-31(39)20-30(38)41-9)15-16-34(28,6)25(26)14-18-35(24,36)7/h21-24,28-29H,11-20H2,1-10H3/t21-,22?,23?,24-,28+,29?,34-,35-,36+/m1/s1 |
InChI Key |
MSXVALCSTTYOHS-XLJXAITMSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C(C)C(C)C(=O)OC)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(C4(C)C)OC(=O)CC(=O)OC)C)C)C |
Canonical SMILES |
CC(CC(=O)C(C)C(C)C(=O)OC)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



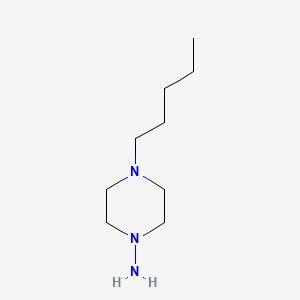
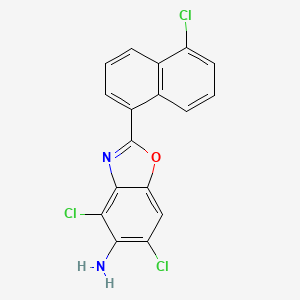
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
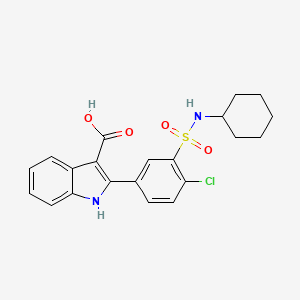
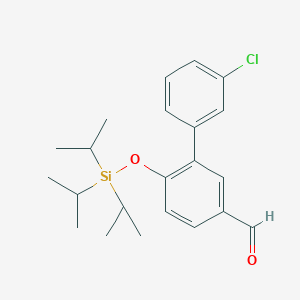
![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)

![Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B13796860.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
